molecular formula C16H14N2O2S B11987088 3-(4-Methoxyphenyl)-1-phenyl-2-sulfanylideneimidazolidin-4-one

3-(4-Methoxyphenyl)-1-phenyl-2-sulfanylideneimidazolidin-4-one

Katalognummer: B11987088
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: VXYZMILQGCRTDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-METHOXYPHENYL)-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE is a heterocyclic compound that contains a thioxo group and an imidazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE typically involves the condensation of 4-methoxybenzaldehyde with thiourea and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-METHOXYPHENYL)-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-METHOXYPHENYL)-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(4-METHOXYPHENYL)-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The imidazolidinone ring can interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene derivatives: These compounds also contain a sulfur atom and exhibit similar biological activities.

    Imidazole derivatives: These compounds have a similar ring structure and are used in various medicinal applications.

Uniqueness

3-(4-METHOXYPHENYL)-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE is unique due to the presence of both a thioxo group and an imidazolidinone ring, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C16H14N2O2S

Molekulargewicht

298.4 g/mol

IUPAC-Name

3-(4-methoxyphenyl)-1-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H14N2O2S/c1-20-14-9-7-13(8-10-14)18-15(19)11-17(16(18)21)12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI-Schlüssel

VXYZMILQGCRTDC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2C(=O)CN(C2=S)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.